8-(Trifluoromethoxy)quinoline-5-carboxylic acid
Description
8-(Trifluoromethoxy)quinoline-5-carboxylic acid is a fluorinated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) group at the 8-position and a carboxylic acid (-COOH) group at the 5-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
8-(trifluoromethoxy)quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDJVJNNOFXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe carboxylic acid group is then introduced through oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethoxy)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce various quinoline analogs .
Scientific Research Applications
8-(Trifluoromethoxy)quinoline-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for designing kinase inhibitors and other therapeutic agents due to its quinoline scaffold and trifluoromethoxy group.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, influencing various biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with trifluoromethoxy, trifluoromethyl, or methoxy substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison based on substituent type, position, and available
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Positional Isomerism: Moving the carboxylic acid from position 5 to 8 (e.g., 4-(trifluoromethyl)quinoline-8-carboxylic acid) reduces similarity scores (0.95 vs. 0.98), indicating significant differences in molecular interactions .
Synthetic Relevance: Methoxy (-OCH₃) and hydroxyl (-OH) groups are often used as protective intermediates. For example, 8-hydroxyquinoline-5-carboxylic acid is methoxymethoxy (MOM)-protected to enhance reactivity in coupling reactions .
Physicochemical Data: Melting points for related compounds (e.g., 287–289°C for a quinoline-3-carboxylic acid derivative) suggest high thermal stability, likely due to strong intermolecular hydrogen bonding .
Biological Activity
8-(Trifluoromethoxy)quinoline-5-carboxylic acid is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the trifluoromethoxy group enhances its lipophilicity and bioactivity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 253.15 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | High (indicative of lipophilicity) |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from to mg/mL .
- Mechanism of Action : It is believed that the compound disrupts bacterial cell division by targeting cell division proteins such as FtsZ, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis and inhibits proliferation. For instance, it showed a reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Case Study : A study highlighted the effectiveness of this compound in reducing tumor size in xenograft models, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
Emerging research indicates that this compound may possess antiviral properties:
- Influenza Virus Inhibition : The compound exhibited significant antiviral activity against H5N1 influenza virus with low cytotoxicity .
- Mechanism : Its antiviral effects are attributed to the inhibition of viral replication processes, although further studies are needed to elucidate the exact mechanisms involved .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Hydroxy-8-trifluoromethyl-quinoline | Moderate | Low | Low |
| 8-Hydroxyquinoline | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
